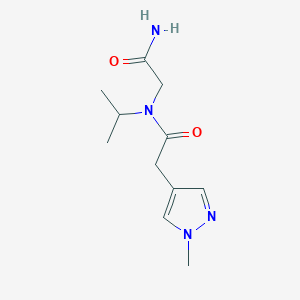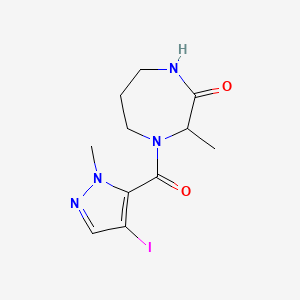![molecular formula C14H15F3N2O4S B7056612 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7056612.png)
2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a complex organic compound characterized by its unique chemical structure This compound features a butan-2-yl group, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents:
Sulfonylation: The phenyl ring is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonylamino derivative.
Alkylation: The butan-2-yl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]propionic acid
- 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid
Uniqueness
Compared to similar compounds, 2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetic acid moiety, in particular, may enhance its solubility and reactivity in certain contexts.
Properties
IUPAC Name |
2-[butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-3-9(2)19(8-13(20)21)24(22,23)11-5-4-10(7-18)12(6-11)14(15,16)17/h4-6,9H,3,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIEMQTKANSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,7aS)-5-(4-bromo-1-methylpyrrole-2-carbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7056534.png)
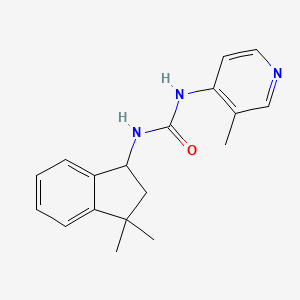
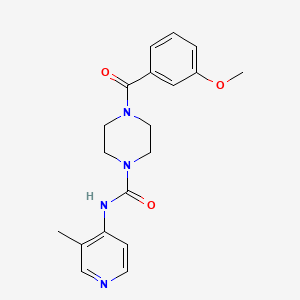
![4-[(4-cyanophenyl)methyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056563.png)
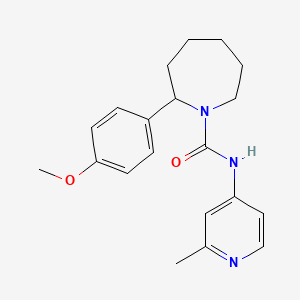
![(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7056573.png)
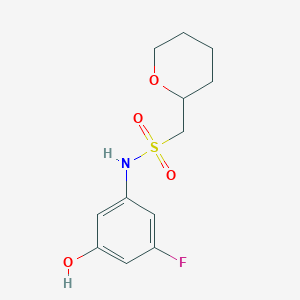
![5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7056578.png)
![1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea](/img/structure/B7056583.png)
![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide](/img/structure/B7056604.png)
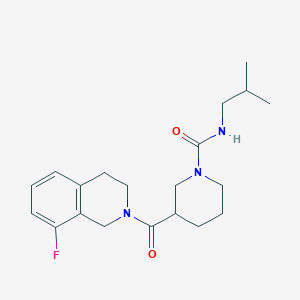
![1-[1-[2-(Methoxymethyl)-6-methylmorpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7056635.png)
